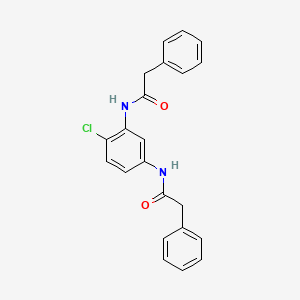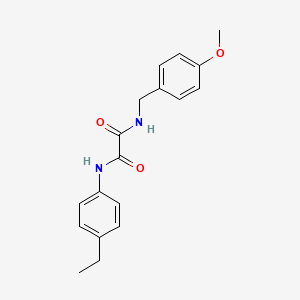
N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide), commonly known as CPB, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. CPB is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.
作用機序
The mechanism of action of CPB is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. CPB has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell growth. Additionally, it has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
CPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. CPB has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Finally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress.
実験室実験の利点と制限
CPB has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. Additionally, it has a high purity and is soluble in organic solvents, making it easy to work with. However, there are also some limitations to using CPB in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of CPB. One potential direction is the development of new antibiotics based on CPB. Another potential direction is the development of new anticancer agents based on CPB. Additionally, further research is needed to fully understand the mechanism of action of CPB and to identify potential new therapeutic applications. Finally, there is a need for further research to identify any potential side effects of CPB and to determine its safety for use in humans.
Conclusion:
In conclusion, CPB is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It has antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties, and has several advantages for lab experiments. While there are some limitations to using CPB in lab experiments, there are also several future directions for its study, including the development of new antibiotics and anticancer agents, and further research into its mechanism of action and potential therapeutic applications.
合成法
CPB can be synthesized by the reaction of 4-chloro-1,3-phenylenediamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields CPB as a white crystalline solid with a high purity.
科学的研究の応用
CPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. CPB has also been shown to have anticancer properties, inhibiting the growth of various cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
特性
IUPAC Name |
N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c23-19-12-11-18(24-21(26)13-16-7-3-1-4-8-16)15-20(19)25-22(27)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHCLXPEJGYIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)

![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)
![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)


![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)